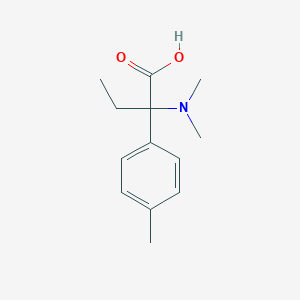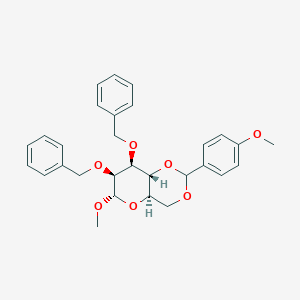![molecular formula C8H11N3O2 B12857019 6-Ethoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12857019.png)
6-Ethoxy-6H-furo[2,3-b]pyrrole-4,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-6H-furo[2,3-b]pyrrole-4,5-diamine is a chemical compound with a unique structure that combines elements of furan and pyrrole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-6H-furo[2,3-b]pyrrole-4,5-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-6H-furo[2,3-b]pyrrole-4,5-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted furo[2,3-b]pyrrole derivatives .
Scientific Research Applications
6-Ethoxy-6H-furo[2,3-b]pyrrole-4,5-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethoxy-6H-furo[2,3-b]pyrrole-4,5-diamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-6H-furo[2,3-b]pyrrole-4,5-diamine
- 6-Propoxy-6H-furo[2,3-b]pyrrole-4,5-diamine
Uniqueness
6-Ethoxy-6H-furo[2,3-b]pyrrole-4,5-diamine is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents .
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
6-ethoxyfuro[2,3-b]pyrrole-4,5-diamine |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-11-7(10)6(9)5-3-4-12-8(5)11/h3-4H,2,9-10H2,1H3 |
InChI Key |
PANPZPUHCGDSJF-UHFFFAOYSA-N |
Canonical SMILES |
CCON1C(=C(C2=C1OC=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


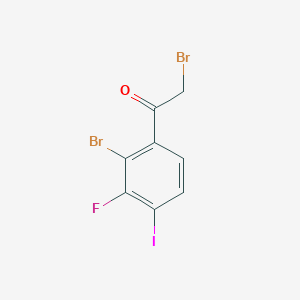


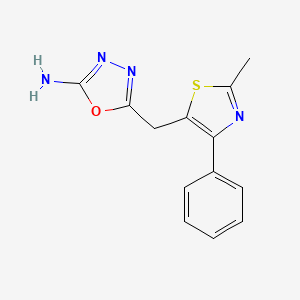
![Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12856945.png)
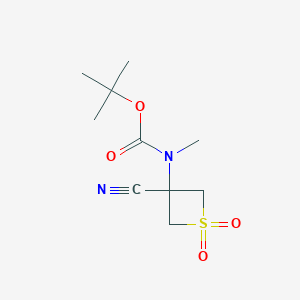
![2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12856969.png)

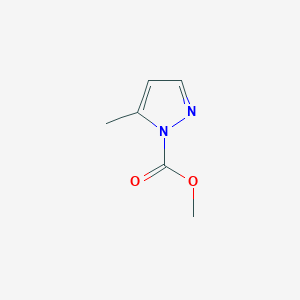
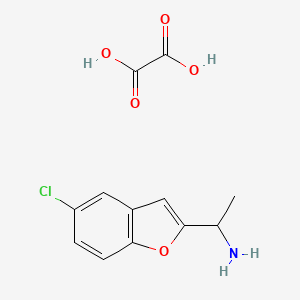
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12856983.png)
